Azido-PEG10-acid Azido-PEG10-acid Azido-PEG10-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1644163-57-4
VCID: VC0520199
InChI: InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28)
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Molecular Formula: C23H45N3O12
Molecular Weight: 555.62

Azido-PEG10-acid

CAS No.: 1644163-57-4

Cat. No.: VC0520199

Molecular Formula: C23H45N3O12

Molecular Weight: 555.62

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG10-acid - 1644163-57-4

Specification

CAS No. 1644163-57-4
Molecular Formula C23H45N3O12
Molecular Weight 555.62
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28)
Standard InChI Key UOKQXCSLUSWFRF-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Azido-PEG10-acid possesses a well-defined chemical structure that contributes to its versatility in various applications. The molecule contains a linear PEG backbone with ten ethylene glycol units, providing water solubility and biocompatibility.

Physical and Chemical Characteristics

The compound exhibits the following key characteristics:

PropertyValueReference
Molecular FormulaC23H45N3O12
Molecular Weight555.62 g/mol
Physical StateSolid
Purity (Commercial)95-98%
CAS Number1644163-57-4
MDL NumberMFCD26127811
Recommended Storage-20°C

The molecule features a hydrophilic PEG chain that enhances solubility in water and other polar solvents, making it particularly valuable for biological applications . The azide group (N3) at one end and the carboxylic acid (-COOH) at the other end provide reactive sites for diverse chemical transformations.

Structural Features and Reactivity

The azide functional group in Azido-PEG10-acid is highly reactive toward alkynes through click chemistry reactions. This reactivity can occur via copper-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC) with specialized alkyne reagents like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) . These reactions produce stable triazole linkages, which are valuable in bioconjugation applications.

The carboxylic acid terminus can undergo condensation reactions with primary amines in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) to form stable amide bonds . This dual reactivity makes Azido-PEG10-acid an excellent heterobifunctional linker for connecting diverse biomolecules.

Applications in Research and Development

Azido-PEG10-acid has found extensive applications across various fields of research due to its unique chemical properties and biocompatibility.

Bioconjugation Chemistry

The compound serves as an important tool in bioconjugation strategies, where it can be used to link proteins, peptides, nucleic acids, and small molecules through orthogonal reactions. The azide group provides site-specific conjugation through click chemistry, while the carboxylic acid enables amide bond formation with amine-containing molecules . This dual functionality allows for sequential reactions without the need for protecting groups, simplifying complex bioconjugation protocols.

Proteolysis Targeting Chimeras (PROTAC) Development

One of the most significant applications of Azido-PEG10-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules contain two different ligands connected by a linker: one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .

Azido-PEG10-acid serves as a valuable linker component in PROTAC design, where the PEG chain provides the necessary spacing and flexibility between the two ligand binding domains . The hydrophilic nature of the PEG linker also enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecules.

Click Chemistry Applications

The azide functionality in Azido-PEG10-acid makes it an excellent reagent for click chemistry applications, particularly in:

  • Drug delivery systems, where it can be used to attach targeting moieties or therapeutic cargo to nanoparticles or polymeric carriers

  • Surface modification of biomaterials and medical devices

  • Radiolabeling of biomolecules for imaging applications

  • Synthesis of glycoconjugates and other complex biomolecular structures

Recent research has demonstrated its utility in coupling CpG oligodeoxynucleotides (CpG-ODN) to endogenous virus-like particles (eVLP) through copper-free click chemistry reactions . In this application, CpG-ODN synthesized with 3'Azide was added to dibenzocyclooctyne (DBCO) anchored eVLP, facilitating copper-free click chemistry and enabling the coupling of CpG-ODN to the eVLP .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Purity
BroadPharmBP-21820Azido-PEG10-acid100mg$24098%
ApolloscientificBIPG1111Azido-PEG10-acid100mg$795Not specified
purepeg437710N3-PEG10-CH2CH2COOH250mg$265min. 95%
AcroteinB-0903N3-PEG10-CH2CH2COOH0.25g$302.597%
CD BioparticlesCDPB-04992Azido-PEG10-acidVariousNot specified98%
MedChemExpressHY-140455Azido-PEG10-acidVariousNot specifiedNot specified

This pricing information indicates significant variation between suppliers, with costs ranging from approximately $1.06 to $7.95 per milligram . Researchers should consider both pricing and purity requirements when selecting a supplier for their specific applications.

Related Compounds and Structural Analogs

Understanding the relationship between Azido-PEG10-acid and similar compounds provides valuable context for researchers considering alternative reagents for specific applications.

Comparison with Azido-PEG10-amine

Azido-PEG10-amine represents a closely related structural analog, differing only in the terminal functional group (amine instead of carboxylic acid). Like Azido-PEG10-acid, this compound contains an azide group that can participate in click chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups .

The key difference lies in the reactivity of the terminal group: while Azido-PEG10-acid contains a carboxylic acid that reacts with amines, Azido-PEG10-amine features an amine group that can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This difference in reactivity makes these compounds complementary tools in bioconjugation strategies, allowing researchers to select the appropriate reagent based on the functional groups present in their target molecules.

PEG Linkers of Varying Lengths

Azido-PEG linkers are available in various lengths, typically designated by the number of ethylene glycol units (e.g., Azido-PEG4-acid, Azido-PEG8-acid, Azido-PEG10-acid, etc.). The length of the PEG chain affects important properties such as:

  • Water solubility and hydrophilicity

  • Flexibility and reach in connecting distant functional groups

  • Steric hindrance in bioconjugation reactions

  • Pharmacokinetic properties in biological applications

Researchers can select the appropriate PEG length based on their specific requirements for spacing, solubility, and structural considerations in their applications.

Current Research Developments

Recent scientific literature has demonstrated innovative applications of Azido-PEG10-acid in advanced biomedical research.

Development of Virus-Like Particles

Recent research has utilized azide-containing PEG compounds like Azido-PEG10-acid in engineering endogenous virus-like particles (eVLPs) with enhanced functionality. In one study, CpG-oligodeoxynucleotides (CpG-ODN) synthesized with 3'Azide were successfully coupled to dibenzocyclooctyne (DBCO) anchored eVLPs through copper-free click chemistry .

This application demonstrates the utility of azide-alkyne cycloaddition reactions in creating functionalized nanoparticles for potential therapeutic applications. By varying the concentration of DBCO-C6-NHS Ester, researchers achieved different CpG-ODN loading efficiencies, as evidenced by agarose gel electrophoresis and flow cytometry analysis .

Advances in PROTAC Technology

The field of targeted protein degradation has seen significant growth in recent years, with PROTACs emerging as a promising approach for developing targeted therapy drugs. Azido-PEG10-acid has been identified as a valuable PEG-based PROTAC linker that can be used in the synthesis of these bifunctional molecules .

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a novel therapeutic strategy for previously "undruggable" targets. The optimal design of the linker component, including the length and physicochemical properties of the PEG chain, is crucial for the efficacy of PROTAC molecules .

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